3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .
Synthesis Analysis
Triazoles can be synthesized through various methods. One of the main goals in the area of organic synthesis oriented towards biologically active compounds is the research and development of efficient environmentally safe methods . Nonconventional «green» sources for chemical reactions include microwave, mechanical mixing, visible light, and ultrasound .Molecular Structure Analysis
The molecular structure of triazoles is significant in drug design, discovery, and development. The structure–activity relationship of biologically important triazoles has profound importance .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can be synthesized from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Physical and Chemical Properties Analysis
Triazoles are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed new methods to synthesize heterocyclic compounds that have potential applications in medicinal chemistry. For example, the one-pot synthesis approach has been utilized to efficiently generate 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones, a class of compounds related to the chemical structure , showcasing the potential for creating diverse and complex heterocycles with potential biological activities (Zhang et al., 2020).
Antimicrobial and Antifungal Activities
The synthesis of novel 1,2,4-triazine and oxadiazine derivatives has shown significant antimicrobial activity. These compounds, synthesized from specific precursors, have been tested against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Hashem & Abo-Bakr, 2019).
Pharmacological Potential
Research into benzoxazine-fused triazoles has uncovered compounds with potential diuretic properties. The crystal structures of these compounds have been analyzed, suggesting their pharmacological relevance and providing insights into their mechanism of action (Ravikumar et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the growth and spread of cancer cells .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This interaction can lead to changes in cell signaling pathways, potentially leading to the inhibition of cell proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and survival . By inhibiting key enzymes in these pathways, the compound may exert antiproliferative effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism . In vitro and in vivo studies have demonstrated that prolonged exposure can result in significant cellular changes, highlighting the importance of understanding its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. These findings underscore the importance of careful dosage management in experimental settings.
Properties
IUPAC Name |
3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;/h1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJRDNRZYOHIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-71-1 | |
Record name | 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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